molecular formula C11H12F3N3OS B11735817 3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11735817
M. Wt: 291.29 g/mol
InChI Key: MPEIGBBVBLHLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethoxy group and a fluorothiophenylmethyl group. The presence of fluorine atoms in its structure often imparts distinct chemical and biological properties, making it a valuable compound for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents.

    Attachment of the Fluorothiophenylmethyl Group: This step involves the reaction of the pyrazole intermediate with a fluorothiophenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-trifluoroethoxy)propionitrile: Similar in structure but with a trifluoroethoxy group instead of difluoroethoxy.

    2-(2,2-difluoroethoxy)ethanol: Contains a difluoroethoxy group but differs in the rest of the structure.

Uniqueness

3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoroethoxy and fluorothiophenylmethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12F3N3OS

Molecular Weight

291.29 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12F3N3OS/c1-17-5-8(11(16-17)18-6-9(12)13)15-4-7-2-3-10(14)19-7/h2-3,5,9,15H,4,6H2,1H3

InChI Key

MPEIGBBVBLHLOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC(F)F)NCC2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.